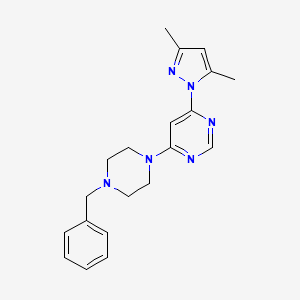
2-(2,3-dioxo-4-phenyl-3,4-dihydropyrazin-1(2H)-yl)-N-phenethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2,3-dioxo-4-phenyl-3,4-dihydropyrazin-1(2H)-yl)-N-phenethylacetamide is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is known for its ability to target specific biological pathways, making it a valuable tool in the field of drug discovery.
Scientific Research Applications
Antioxidant Activities
Research has explored the synthesis and antioxidant potential of N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides, highlighting the significance of the dihydropyrazolo[4,3-c][1,2]benzothiazine 5,5-dioxide moiety. These compounds exhibit moderate to significant radical scavenging activity, suggesting a potential application of the mentioned chemical structure in developing potent biologically active compounds with antioxidant properties (Ahmad et al., 2012).
Antimicrobial and Antifungal Properties
A study on microwave-assisted synthesis of pyrazolopyridines revealed the compounds' antioxidant, antitumor, and antimicrobial activities. These findings underscore the potential of incorporating the pyrazine moiety into compounds for developing new antimicrobial agents (El‐Borai et al., 2013).
Anti-tubercular Activity
Compounds featuring condensed oxadiazole and pyrazine derivatives have been investigated for their anti-tubercular activity. The study involved synthesis, spectroscopic analyses, and molecular docking studies, concluding that these compounds exhibit promising anti-TB properties, potentially more potent than standard references like streptomycin and pyrazinamide (El-Azab et al., 2018).
Structural and Reactivity Studies
Research on 2-Phenyl-N-(pyrazin-2-yl)Acetamide has provided insights into its crystal structure, characterization, and potential for forming hydrogen bond-based networks. Such structural studies are crucial for understanding the reactivity and interaction patterns of chemical compounds, aiding in the design of drugs and materials with specific properties (Nayak et al., 2014).
properties
IUPAC Name |
2-(2,3-dioxo-4-phenylpyrazin-1-yl)-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c24-18(21-12-11-16-7-3-1-4-8-16)15-22-13-14-23(20(26)19(22)25)17-9-5-2-6-10-17/h1-10,13-14H,11-12,15H2,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCAURHBRKBZQOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CN2C=CN(C(=O)C2=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-dioxo-4-phenyl-3,4-dihydropyrazin-1(2H)-yl)-N-phenethylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-(3,4-dihydroisoquinolin-2(1H)-yl)-5,7-dimethylbenzo[d]thiazole](/img/structure/B2383201.png)
![N-Ethyl-N-[2-oxo-2-[4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl]ethyl]prop-2-enamide](/img/structure/B2383202.png)

![4-(4-Benzylpiperidin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B2383205.png)


![8-chloro-2-methyl-3-(4-{[4-(4-nitrophenyl)piperazin-1-yl]carbonyl}phenyl)-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one](/img/structure/B2383212.png)
![N-butyl-2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide](/img/no-structure.png)
